molecular formula C2H9N3O4S B1296694 Guanidine, methyl-, sulfate (2:1) CAS No. 598-12-9

Guanidine, methyl-, sulfate (2:1)

Cat. No. B1296694
CAS RN: 598-12-9
M. Wt: 171.18 g/mol
InChI Key: YKTILKKAWJYMRK-UHFFFAOYSA-N
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Description

Guanidine, methyl-, sulfate (2:1) is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . It is a strong organic base existing primarily as guanidium ions at physiological pH .


Synthesis Analysis

The synthesis of guanidine derivatives is a popular topic in chemistry. The most common guanidine salts, including nitrate, hydrochloride, carbonate, and sulfate, are stable crystalline solids produced industrially either by the chemical method (melting of ammonium salts with urea) or from urea production wastes .


Molecular Structure Analysis

The molecular formula of Methylguanidine sulfate is C4H16N6O4S, with an average mass of 244.273 Da and a monoisotopic mass of 244.095367 Da .


Chemical Reactions Analysis

Guanidine has been shown to be a strong CO2 adsorbent, with studies showing that the non-covalent G⋯CO2 complex can transform to a strongly interacting G–CO2 covalent complex under the influence of multiple molecules of G and CO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of guanidine-based ionic liquids have been studied extensively. For example, the volumetric properties of guanidine-based ionic liquid mixtures have been found to be influenced by different structures due to variation of cationic and anionic species .

Mechanism of Action

Target of Action

Methylguanidine sulfate, a derivative of guanidine, primarily targets the mitochondrial aldehyde dehydrogenase . This enzyme plays a crucial role in the metabolism of aldehydes and is involved in the detoxification of endogenous and exogenous aldehydes .

Mode of Action

Methylguanidine sulfate acts as an inhibitor of the mitochondrial aldehyde dehydrogenase . By inhibiting this enzyme, it can potentially alter the metabolism of aldehydes within the cell .

Biochemical Pathways

The primary biochemical pathway affected by methylguanidine sulfate is the aldehyde metabolism pathway . By inhibiting aldehyde dehydrogenase, it can disrupt the normal metabolism of aldehydes, leading to an accumulation of these compounds within the cell .

Pharmacokinetics

Guanidine, the parent compound of methylguanidine sulfate, is known to be rapidly absorbed and distributed within the body . It is not metabolized and has a half-life of 7-8 hours . .

Result of Action

The inhibition of aldehyde dehydrogenase by methylguanidine sulfate can lead to an accumulation of aldehydes within the cell . This can potentially lead to cellular damage, as aldehydes are reactive compounds that can interact with cellular components .

Action Environment

The action of methylguanidine sulfate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the guanidine group, potentially influencing its interaction with its target . Additionally, the presence of other compounds that can interact with aldehyde dehydrogenase may also influence the efficacy of methylguanidine sulfate .

Future Directions

Guanidine and its derivatives have great potential in various fields, including catalysts, pharmaceuticals, and more . The future directions of research could involve exploring new synthesis methods, applications, and properties of Guanidine, methyl-, sulfate (2:1).

properties

IUPAC Name

2-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H7N3.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H4,3,4,5);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYJBGQERCCGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N.CN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060504
Record name Guanidine, methyl-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

598-12-9
Record name Guanidine, N-methyl-, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N-methyl-, sulfate (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanidine, methyl-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[methylguanidinium] sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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